molecular formula C13H15BrN2O2 B1441496 tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate CAS No. 1300582-43-7

tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate

Cat. No.: B1441496
CAS No.: 1300582-43-7
M. Wt: 311.17 g/mol
InChI Key: NMNJVQBQTDQWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 6th position, and a methyl group at the 3rd position on the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate typically involves the following steps:

    Bromination: The starting material, 3-methylindazole, is brominated at the 6th position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Esterification: The brominated intermediate is then subjected to esterification with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3-methyl-1H-indazole-1-carboxylate.

    Oxidation Reactions: Oxidation of the methyl group at the 3rd position can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of 6-substituted indazole derivatives.

    Reduction: Formation of 3-methyl-1H-indazole-1-carboxylate.

    Oxidation: Formation of 3-carboxy-1H-indazole-1-carboxylate.

Scientific Research Applications

tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases such as cancer, inflammation, and infectious diseases.

    Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific enzymes and receptors.

    Chemical Biology: Utilized in the development of chemical probes for investigating cellular processes and protein functions.

    Material Science: Incorporated into the design of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The bromine atom and tert-butyl ester group play crucial roles in modulating the compound’s binding affinity and selectivity. The compound can inhibit or activate biological pathways by forming covalent or non-covalent interactions with its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-bromo-1H-indazole-1-carboxylate: Lacks the methyl group at the 3rd position.

    tert-Butyl 3-methyl-1H-indazole-1-carboxylate: Lacks the bromine atom at the 6th position.

    tert-Butyl 6-chloro-3-methyl-1H-indazole-1-carboxylate: Contains a chlorine atom instead of a bromine atom at the 6th position.

Uniqueness

tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

tert-butyl 6-bromo-3-methylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-8-10-6-5-9(14)7-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNJVQBQTDQWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate
Reactant of Route 2
tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate
Reactant of Route 5
tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.